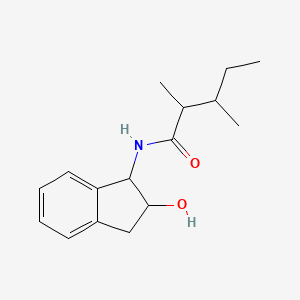![molecular formula C15H23ClN4O2 B6638103 1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)
1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has been shown to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one exerts its pharmacological effects by selectively inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the regulation of various cellular processes, including inflammation and immune response. By inhibiting the activity of PDE4, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory and analgesic properties in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and monocytes. Additionally, this compound has been shown to reduce pain behavior in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one has several advantages for laboratory experiments, including its potent anti-inflammatory and analgesic properties, as well as its unique mechanism of action. However, the complex synthesis process and the lack of data on its pharmacokinetic and pharmacodynamic properties may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on 1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one. One possible direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of this compound in humans. Furthermore, the potential therapeutic applications of this compound in various diseases, including cancer, should be explored in more detail.
Méthodes De Synthèse
The synthesis of 1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one involves a multi-step process that starts with the reaction of 4-chloropyrazole with piperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 2-bromo-1-(3-hydroxypropyl)pyrrolidin-3-one to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Additionally, this compound has been shown to possess anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-[3-[4-(4-chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c16-12-8-17-20(9-12)13-3-6-18(7-4-13)10-14(21)11-19-5-1-2-15(19)22/h8-9,13-14,21H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDISOZBUMOVFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CN2CCC(CC2)N3C=C(C=N3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6638021.png)
![[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol](/img/structure/B6638035.png)
![[4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol](/img/structure/B6638040.png)
![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![[1-(4-fluorophenyl)-4-hydroxypyrazol-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6638051.png)
![N-[1-[2-(3-chlorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638059.png)
![5-(2,5-Difluorophenyl)-1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-3-ol](/img/structure/B6638067.png)
![(E)-1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one](/img/structure/B6638079.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6638095.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)
![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)